

Application Notes & Protocols: Quantification of Tridesmethylvenlafaxine

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Compound of Interest		
Compound Name:	Tridesmethylvenlafaxine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **tridesmethylvenlafaxine**, a minor metabolite of the antidepressant venlafaxine, in biological matrices. The protocols are intended for use by researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Tridesmethylvenlafaxine (N,N,O-**tridesmethylvenlafaxine**) is one of the metabolites formed during the biotransformation of venlafaxine.[1][2] While O-desmethylvenlafaxine is the major active metabolite, a comprehensive understanding of the metabolic profile of venlafaxine requires the accurate quantification of minor metabolites like **tridesmethylvenlafaxine**. This document outlines a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of venlafaxine and its metabolites, including **tridesmethylvenlafaxine**, in plasma.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of drug molecules and their metabolites in complex biological fluids.[1] The following protocols are based on



established methods for the simultaneous analysis of venlafaxine and its metabolites.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of **tridesmethylvenlafaxine** (referred to as NODDV in some literature) and its related analytes using a validated LC-MS/MS method in plasma.[3][4][5]

Analyte	Calibration Range (ng/mL)	Inter-assay Imprecision (%CV)
Venlafaxine (VEN)	5 - 800	1.9 - 9.3
O-desmethylvenlafaxine (ODV)	5 - 800	1.9 - 9.3
N-desmethylvenlafaxine (NDV)	5 - 800	1.9 - 9.3
Tridesmethylvenlafaxine (NODDV)	0.200 - 20.0	-
N,O-didesmethylvenlafaxine (NNDDV)	1.00 - 400	-

Note: Specific inter-assay imprecision for **Tridesmethylvenlafaxine** was not explicitly detailed in the provided search results but is expected to be within acceptable bioanalytical method validation limits (typically <15%).

Experimental Protocols Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting venlafaxine and its metabolites from plasma samples.[1][3]

Materials:

- Human plasma (K2EDTA)
- Acetonitrile containing 0.43% formic acid (Precipitating solvent)





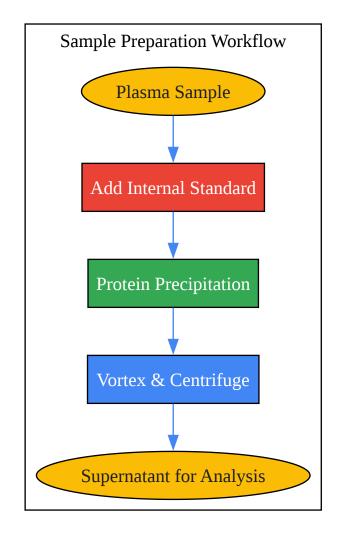


- Internal Standard (IS) solution (e.g., venlafaxine-d6)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 50 μL of plasma sample into a microcentrifuge tube.
- Add a specified amount of the internal standard solution.
- Add 200 μL of the precipitating solvent to the plasma sample.
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.





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Sample Preparation Workflow Diagram

Liquid Chromatography (LC) Method

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

- Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 μm) or equivalent.[4]
- Mobile Phase A: 0.1% Formic Acid in Water.[4]



- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
- Flow Rate: 0.8 mL/min.[4]
- Gradient: A binary gradient is employed to separate the analytes. The specific gradient profile should be optimized for the particular column and system but will generally involve an increasing percentage of Mobile Phase B over the course of the run.
- Injection Volume: 5-10 μL.
- Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

 A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

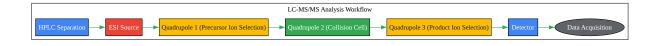
MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The following precursor to product ion transitions should be monitored:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Venlafaxine (VEN)	278.2	58.1
O-desmethylvenlafaxine (ODV)	264.2	58.1
N-desmethylvenlafaxine (NDV)	264.2	72.1
Tridesmethylvenlafaxine (NODDV)	250.2	72.1
N,O-didesmethylvenlafaxine (NNDDV)	250.2	58.1
Venlafaxine-d6 (IS)	284.2	64.1

Note: The specific m/z values may vary slightly depending on the instrument and calibration.



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LC-MS/MS Analysis Workflow

Method Validation

For use in regulated studies, the analytical method must be fully validated according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:

- Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and internal standard.
- Linearity: Establishing a linear relationship between analyte concentration and instrument response over the defined calibration range.



- Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
- Recovery: Assessing the efficiency of the extraction procedure.
- Matrix Effect: Evaluating the influence of matrix components on the ionization of the analytes.
- Stability: Assessing the stability of the analytes in the biological matrix under various storage and processing conditions.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of **tridesmethylvenlafaxine** along with venlafaxine and its other major metabolites in plasma. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other research applications.

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